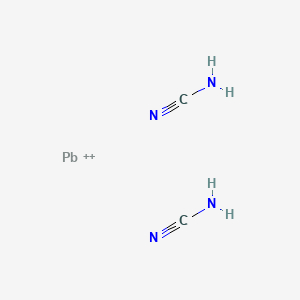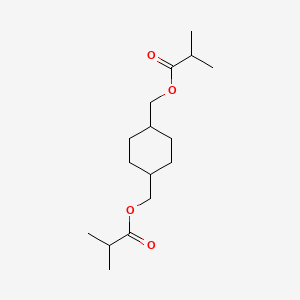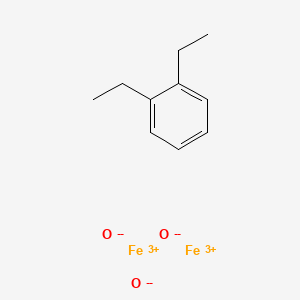
1,2-Diethylbenzene;iron(3+);oxygen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethylbenzene;iron(3+);oxygen(2-) is a complex compound consisting of 1,2-diethylbenzene, iron in the +3 oxidation state, and oxygen in the -2 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C. The iron(3+) and oxygen(2-) components can be introduced through the reaction of iron(III) chloride with a suitable oxygen donor under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-diethylbenzene involves the catalytic alkylation of benzene with ethylene. The process is carried out in the presence of a zeolite catalyst at elevated temperatures and pressures. The iron(3+) and oxygen(2-) components are typically introduced through subsequent reactions involving iron salts and oxygen donors.
化学反应分析
Types of Reactions
1,2-Diethylbenzene;iron(3+);oxygen(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the iron(3+) to iron(2+), altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Iron(2+) complexes.
Substitution: Halogenated and nitrated derivatives of 1,2-diethylbenzene.
科学研究应用
1,2-Diethylbenzene;iron(3+);oxygen(2-) has several scientific research applications:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,2-diethylbenzene;iron(3+);oxygen(2-) involves the interaction of the iron(3+) center with various molecular targets. The iron(3+) can act as an electron acceptor, facilitating redox reactions. The oxygen(2-) component can participate in oxidation reactions, leading to the formation of reactive oxygen species. These interactions can affect various molecular pathways, including those involved in catalysis and biological processes.
相似化合物的比较
Similar Compounds
1,2-Dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diethylbenzene: Similar but with the ethyl groups in the 1,3 positions.
1,4-Diethylbenzene: Similar but with the ethyl groups in the 1,4 positions.
Uniqueness
1,2-Diethylbenzene;iron(3+);oxygen(2-) is unique due to the presence of both iron(3+) and oxygen(2-) components, which impart distinct redox properties and potential applications in catalysis and oxidation processes. The specific positioning of the ethyl groups on the benzene ring also influences its chemical reactivity and interactions with other molecules.
属性
分子式 |
C10H14Fe2O3 |
|---|---|
分子量 |
293.91 g/mol |
IUPAC 名称 |
1,2-diethylbenzene;iron(3+);oxygen(2-) |
InChI |
InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2 |
InChI 键 |
HJXVZXFISLDQSE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1CC.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


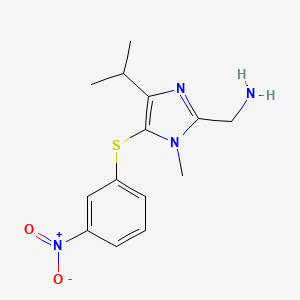
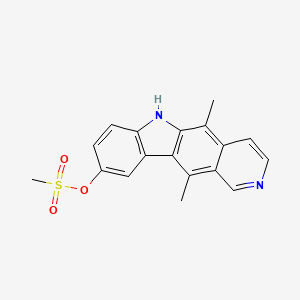
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
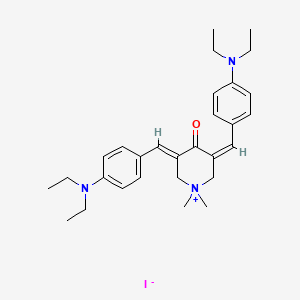
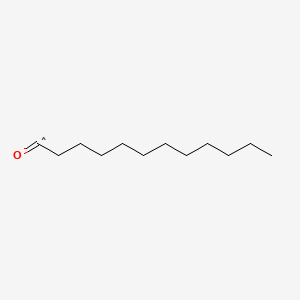
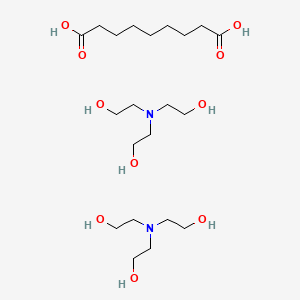
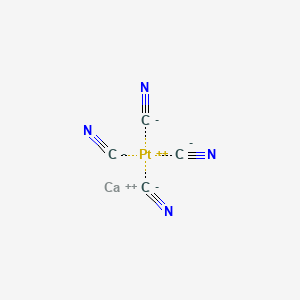

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)

